molecular formula C16H19NO3 B2456403 N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 477281-44-0

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2456403
CAS No.: 477281-44-0
M. Wt: 273.332
InChI Key: RUYGGCOFCNXNQY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an ethoxy group at the para position and a furan ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyaniline and 5-methylfuran-2-carboxylic acid.

    Amide Bond Formation: The carboxylic acid is first activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-ethoxyaniline to form the amide bond.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amine.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, affecting their structure and function. The phenyl and furan rings can participate in π-π interactions, further influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)propanamide: Similar structure but with an ethyl group on the furan ring instead of a methyl group.

Uniqueness

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-9H,3,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYGGCOFCNXNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328654
Record name N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477281-44-0
Record name N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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